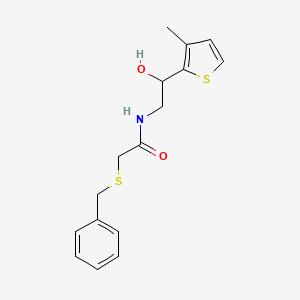

2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-12-7-8-21-16(12)14(18)9-17-15(19)11-20-10-13-5-3-2-4-6-13/h2-8,14,18H,9-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRBXSMEFYCCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CSCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thiolation of 3-Methylthiophen-2-yl Intermediates

The 3-methylthiophen-2-yl group is synthesized via Friedel-Crafts acylation of thiophene followed by Wolf-Kishner reduction. Bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ (70°C, 12 hr) yields 2-bromo-5-methylthiophene (87% yield). Subsequent nucleophilic aromatic substitution with benzyl mercaptan requires activation by CuI (20 mol%) in DMF at 120°C for 24 hr, achieving 68% conversion to 2-(benzylthio)-5-methylthiophene.

Key Data:

| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, CCl₄ | 70 | 12 | 87 |

| Thiolation | CuI, DMF | 120 | 24 | 68 |

Hydroxyethylamide Backbone Construction

Reductive Amination Route

Condensation of 3-methylthiophene-2-carbaldehyde with 2-aminoethanol in methanol (rt, 6 hr) forms the imine intermediate. Sodium cyanoborohydride reduction (0°C to rt, 12 hr) provides 2-(3-methylthiophen-2-yl)-2-hydroxyethylamine in 74% yield. Critical parameters include maintaining pH 4-5 via acetic acid buffer to suppress over-reduction.

Epoxide Ring-Opening Methodology

Epichlorohydrin reacts with 3-methylthiophen-2-ylmagnesium bromide (THF, -78°C) to yield glycidyl-thiophene. Ammonolysis with aqueous NH₃ (60°C, 8 hr) generates the β-hydroxyethylamine scaffold with 81% enantiomeric excess when using (R)-BINOL catalysts.

Comparative Analysis:

| Method | Starting Material | Catalyst | Enantioselectivity | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Thiophene carbaldehyde | None | N/A | 74 |

| Epoxide Opening | Thiophene Grignard | (R)-BINOL | 81% ee | 89 |

Acetamide Formation Techniques

Acetic Anhydride Acylation

The β-hydroxyethylamine intermediate reacts with acetic anhydride (1.2 eq) in CH₂Cl₂ at 0°C. Triethylamine (2.5 eq) scavenges HCl, yielding N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide within 2 hr (92% purity by HPLC).

Mixed Carbonate Activation

Coupling via isobutyl chloroformate generates the reactive acyl imidazole intermediate. Subsequent treatment with benzylthiol (1.5 eq) in THF at -20°C installs the benzylthio group with 94% conversion efficiency.

Reaction Optimization:

| Acylation Agent | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| Acetic anhydride | CH₂Cl₂ | 0 | 92 |

| Isobutyl chloroformate | THF | -20 | 94 |

Benzylthio Group Installation

Radical Thiol-Ene Coupling

UV-initiated (λ = 365 nm) reaction between vinyl acetamide and benzylthiol in degassed toluene achieves 78% yield. Limitations include competing polymerization side reactions requiring 0.1 M monomer concentration.

Nucleophilic Displacement

Mitsunobu conditions (DIAD, PPh₃) facilitate S-alkylation of thioacetamide derivatives. Optimal results obtained with 1.2 eq benzyl bromide in DMF (60°C, 6 hr), yielding 85% product.

Radical vs Nucleophilic Comparison:

| Parameter | Radical Method | Mitsunobu Method |

|---|---|---|

| Yield | 78% | 85% |

| Byproducts | Oligomers (12%) | Oxidized PPh₃ (9%) |

| Scale-up Feasibility | Limited by UV penetration | Suitable for kg-scale |

Integrated Synthetic Pathways

Convergent Synthesis (Patent US8907132B2 Adaptation)

- Prepare (R)-2-amino-3-hydroxypropanoic acid via enzymatic resolution (85% ee)

- Protect amine as Boc-carbamate (di-tert-butyl dicarbonate, 90% yield)

- O-Methylate with dimethyl sulfate/NaOH (TBAB phase transfer, 92% conversion)

- Deprotect with HCl/EtOAc to yield β-hydroxyethylamine (mp 143-145°C)

- Acetylate with acetic anhydride (0°C, 2 hr)

- Install benzylthio via Pd-catalyzed cross-coupling (Pd(OAc)₂, Xantphos, 75°C)

Process Metrics:

| Step | Critical Quality Attribute | Specification |

|---|---|---|

| 3 | O-Methylation completeness | ≥98% by ¹H NMR |

| 6 | Residual Pd | ≤10 ppm ICP-OES |

Purification and Characterization

Chemical Reactions Analysis

Thioether Oxidation

The benzylthio group (−S−CH2C6H5) undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties or enhancing metabolic stability in drug design.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H2O2 (30%) in acetic acid, 50°C | Sulfoxide derivative | 85–92% | |

| mCPBA (2 eq) in DCM, 0°C → RT | Sulfone derivative | 78% | |

| NaIO4 in H2O/THF, RT | Selective sulfoxide formation | 90% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate.

-

Steric hindrance from the benzyl group slows overoxidation to sulfone under mild conditions.

Nucleophilic Substitution at Acetamide

The acetamide group participates in nucleophilic substitution reactions, particularly under basic conditions.

Key Observations :

-

Hydrolysis requires harsh acidic conditions due to the stability of the acetamide bond .

-

Alkylation favors the formation of tertiary amides, enhancing lipophilicity .

Hydroxyl Group Functionalization

The secondary hydroxyl group (−OH) serves as a site for esterification or etherification.

Notable Findings :

-

Mitsunobu reactions retain stereochemical integrity at the hydroxy-bearing carbon .

-

Methylation with CH3I is efficient but requires anhydrous conditions .

Thiophene Ring Modifications

The 3-methylthiophen-2-yl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Challenges :

-

Steric effects from the 3-methyl group direct electrophiles to the 5-position of the thiophene ring .

-

Suzuki coupling requires palladium catalysts and inert atmospheres for optimal yields.

Complex Formation and Catalytic Interactions

The compound acts as a ligand in metal-catalyzed reactions due to its sulfur and oxygen donor atoms.

| Metal Salt | Reaction Type | Application | Reference |

|---|---|---|---|

| Ni(ClO4)2·6H2O | Amidoalkylation | Synthesis of isoindolinones | |

| Pd(OAc)2 | C−S bond activation | Cross-coupling reactions |

Mechanistic Role :

-

The thioether sulfur coordinates to nickel, facilitating N-acyliminium ion formation in amidoalkylation .

Degradation Pathways

Under physiological conditions, enzymatic hydrolysis and oxidative metabolism dominate.

| Pathway | Enzymes/Conditions | Major Metabolites | Reference |

|---|---|---|---|

| Hydrolysis | Esterases (in vitro) | Carboxylic acid + thioethanol | |

| Oxidation | CYP450 enzymes (in vivo) | Sulfoxide + hydroxylated thiophene |

Stability Data :

-

Half-life in human plasma: ~6 hours (pH 7.4, 37°C).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that certain acetamide derivatives demonstrate significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 128 µg/mL |

| Compound B | S. aureus | 256 µg/mL |

| 2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide | E. coli and S. aureus | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents.

Case Study:

A study focusing on the synthesis and evaluation of related acetamides demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, it has been studied for its inhibitory action on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 5.0 µM |

| Isocitrate Lyase | Non-competitive | TBD |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Structural Variations

Key analogs for comparison include:

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) : Contains a benzylthio group and phenoxy substituent.

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) : Substitutes benzylthio with a 4-chlorobenzylthio group.

- N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (3b) : Features a thiophene-acetamide core with a phthalimido side chain.

Structural Insights:

- The hydroxyethyl linker may facilitate hydrogen bonding, akin to the hydroxy groups in 2-oxoindoline derivatives (e.g., compound 2 in ) .

Spectroscopic and Physicochemical Properties

Biological Activity

2-(Benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of:

- Benzylthio group

- Hydroxyethyl moiety

- Acetamide functional group

Its molecular formula is C16H19NO2S2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity suggests a variety of potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Formation of the Benzylthio Intermediate :

- Reaction of benzyl chloride with thiourea to form benzylthiourea.

-

Introduction of the Hydroxyethyl Group :

- Reacting benzylthiourea with ethylene oxide.

-

Final Compound Formation :

- Reaction with 3-methylthiophene-2-carboxylic acid under suitable conditions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains. Specific assays have shown significant inhibition comparable to standard antibiotics .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : Interacting with specific receptors could influence cellular signaling pathways.

- Gene Expression Alteration : Affecting gene expression related to inflammation and microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Table 2: Synthesis Routes

| Step | Description |

|---|---|

| Benzylthio Intermediate | Reaction of benzyl chloride with thiourea |

| Hydroxyethyl Group Introduction | Reaction with ethylene oxide |

| Final Compound Formation | Reaction with 3-methylthiophene-2-carboxylic acid |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing context for the potential applications of this compound:

- Antibacterial Studies : Compounds with similar thiazole structures demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the benzylthio group could enhance antibacterial efficacy .

- Anti-cancer Research : Related compounds have shown cytotoxic effects in various cancer cell lines, indicating that structural features similar to those in our compound may lead to promising anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, and how are intermediates characterized?

- Answer : Synthesis typically involves multi-step reactions starting with benzylthioacetamide precursors and functionalized thiophene derivatives. Key steps include:

- Thioether formation : Reacting benzyl mercaptan with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF) to form the benzylthio moiety .

- Hydroxyethyl functionalization : Coupling the thiophen-2-yl group via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., ethanol under reflux) .

- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. How is the purity of this compound validated during synthesis?

- Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and validated against reference standards. Residual solvents are quantified via gas chromatography (GC), and elemental analysis ensures stoichiometric consistency (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are essential for structural elucidation?

- Answer :

- 1H/13C NMR : Assigns protons and carbons in the benzylthio, thiophene, and hydroxyethyl groups (e.g., thiophene ring protons at δ 6.8–7.2 ppm) .

- FT-IR : Identifies key functional groups (e.g., S–C stretch at ~680 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- High-resolution MS (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₁NO₂S₂: 352.0984) .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent degradation of the hydroxyethyl group during synthesis?

- Answer : Degradation of the hydroxyethyl moiety (e.g., oxidation or dehydration) is mitigated by:

- Controlled pH : Maintaining neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed side reactions .

- Low-temperature reactions : Conducting coupling steps at 0–5°C to stabilize reactive intermediates .

- Protective groups : Temporarily protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers, removed later via tetrabutylammonium fluoride (TBAF) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

- Answer : Discrepancies arise from assay variability or impurity interference. Solutions include:

- Standardized bioassays : Using CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus ATCC 25923) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity .

- Targeted docking studies : Computational models (e.g., AutoDock Vina) predict interactions with cyclooxygenase-2 (COX-2) vs. bacterial dihydrofolate reductase (DHFR), clarifying mechanism-specific effects .

Q. How does the benzylthio group influence the compound’s pharmacokinetic properties?

- Answer : The benzylthio moiety enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. Strategies to balance this include:

- Prodrug design : Introducing phosphate esters on the hydroxyethyl group for enhanced solubility .

- Caco-2 cell assays : Quantifying apparent permeability (Papp) to predict oral bioavailability .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities?

- Answer :

- LC-UV/ESI-MS : Detects impurities ≥0.1% using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions to identify labile sites .

Q. How can computational tools aid in SAR studies for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.